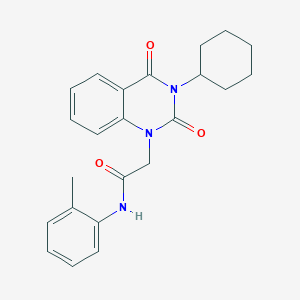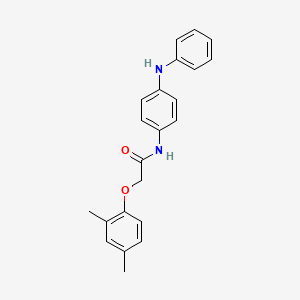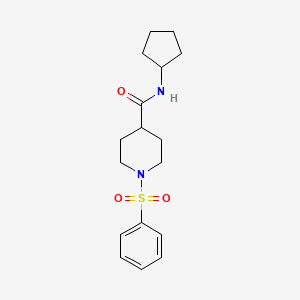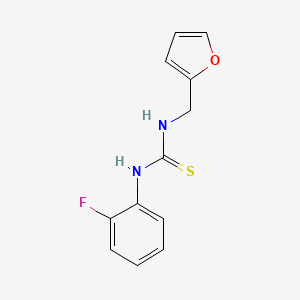
N-(3,5-dimethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that was first synthesized in 1974 by Alexander Shulgin. This compound is a derivative of the phenethylamine 2C-B and contains a N-benzyl-2-methoxybenzamide moiety. N-(3,5-dimethoxyphenyl)butanamide has gained significant attention due to its unique chemical properties, including high affinity for serotonin receptors and potent hallucinogenic effects.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethoxyphenyl)butanamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and psychological processes, including mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)butanamide has been shown to have several biochemical and physiological effects, including increased serotonin release and activation of the 5-HT2A receptor. This compound has been shown to induce hallucinogenic effects, including altered perception, enhanced mood, and changes in thought processes. N-(3,5-dimethoxyphenyl)butanamide has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high affinity for serotonin receptors and potent hallucinogenic effects. This compound can be used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors. However, the use of N-(3,5-dimethoxyphenyl)butanamide in lab experiments is limited due to its potential hallucinogenic effects and its potential for abuse.
Zukünftige Richtungen
There are several future directions for the study of N-(3,5-dimethoxyphenyl)butanamide, including the development of new derivatives with improved pharmacological properties and reduced hallucinogenic effects. This compound has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Conclusion:
In conclusion, N-(3,5-dimethoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This compound has high affinity for serotonin receptors and potent hallucinogenic effects. N-(3,5-dimethoxyphenyl)butanamide has potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethoxyphenyl)butanamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)butanamide involves several steps, including the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxyphenethylamine, followed by the reaction of 2,5-dimethoxyphenethylamine with benzyl chloride to form N-benzyl-2,5-dimethoxyphenethylamine. The final step involves the reaction of N-benzyl-2,5-dimethoxyphenethylamine with 2-methoxybenzoyl chloride to form N-(3,5-dimethoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)butanamide has potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been shown to have high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(3,5-dimethoxyphenyl)butanamide has been used as a tool compound to study the structure-activity relationship of phenethylamines and their interactions with serotonin receptors.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-9-6-10(15-2)8-11(7-9)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIPAVQJGJWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)




![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)

![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)